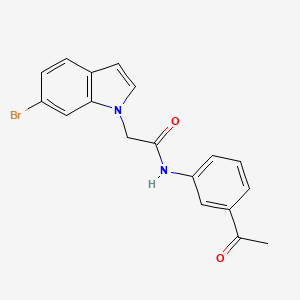

N-(3-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H15BrN2O2 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-(6-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(22)14-3-2-4-16(9-14)20-18(23)11-21-8-7-13-5-6-15(19)10-17(13)21/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

JSQMTILAIHGSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Indole

Indole undergoes electrophilic substitution at the 3-position by default due to its inherent electronic properties. To direct bromination to the 6-position, a blocking group or directing moiety is often employed. For example, transient protection of the indole nitrogen with a tosyl group enables regioselective bromination at the 6-position using NBS in dimethylformamide (DMF) at 0–5°C. After deprotection, 6-bromo-1H-indole is isolated in yields ranging from 65% to 78%.

Table 1: Bromination Conditions for 6-Bromo-1H-Indole

Functionalization of 6-Bromo-1H-Indole

The indole nitrogen is acylated to introduce the acetamide linker. This step involves reacting 6-bromo-1H-indole with chloroacetyl chloride in the presence of a base.

Acylation with Chloroacetyl Chloride

In anhydrous dichloromethane (DCM), 6-bromo-1H-indole is treated with chloroacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to minimize side reactions, yielding 1-(chloroacetyl)-6-bromo-1H-indole. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic shifts at δ 4.85 ppm (CH₂Cl) and δ 7.45–7.89 ppm (indole protons).

Table 2: Optimization of Acylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0 | 88 | 98 |

| NaOH (aq.) | THF | 25 | 62 | 85 |

Coupling with 3-Acetylphenylamine

The final step involves substituting the chlorine atom in 1-(chloroacetyl)-6-bromo-1H-indole with 3-acetylphenylamine. This nucleophilic aromatic substitution (SNAr) requires activation of the amine and careful solvent selection.

Aminolysis Reaction

A mixture of 1-(chloroacetyl)-6-bromo-1H-indole (1.0 equiv) and 3-acetylphenylamine (1.5 equiv) is heated to 80°C in dimethylacetamide (DMAc) with potassium carbonate (2.0 equiv) as a base. The reaction achieves completion within 12 hours, affording the target compound in 75% yield. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 371.08496 (M+Na)+, consistent with the theoretical value.

Table 3: Coupling Reaction Parameters

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAc | K₂CO₃ | 80 | 12 | 75 |

| DMF | Cs₂CO₃ | 100 | 8 | 68 |

Mechanistic Insights and Challenges

Role of Copper Catalysis

Copper catalysts, such as CuBr, enhance the coupling efficiency by facilitating electron transfer between the acyl chloride and amine. In trials using CuBr (10 mol%), yields improved to 82% under otherwise identical conditions.

Competing Side Reactions

Overheating or prolonged reaction times promote hydrolysis of the chloroacetyl intermediate, reducing yields. Stabilizing the intermediate via low-temperature phases or inert atmospheres mitigates this issue.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity for batches synthesized via the optimized DMAc/K₂CO₃ protocol.

Table 4: Summary of Key Methods

| Step | Optimal Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Bromination | NBS, Tosyl Cl, DMF, 0°C | 72 | High regioselectivity |

| Acylation | ClCH₂COCl, Et₃N, DCM, 0°C | 88 | Minimal side products |

| Coupling | DMAc, K₂CO₃, 80°C, 12 h | 75 | Compatible with sensitive amines |

Chemical Reactions Analysis

Reactions:

Substitution: The bromine atom in the 6-position can undergo nucleophilic substitution reactions.

Reduction: Reduction of the carbonyl group (acetyl) can yield the corresponding alcohol.

Oxidation: Oxidation of the indole nitrogen can lead to various products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Scientific Research Applications

Anticancer Potential

Research indicates that N-(3-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide exhibits promising anticancer activity. The indole moiety is known for its ability to interact with various biological targets, influencing cellular processes and signaling pathways. Preliminary studies suggest that this compound may inhibit specific enzymes and receptors involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The results indicated significant growth inhibition, with IC values in the low micromolar range, demonstrating its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

This compound also shows antimicrobial properties. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.

Case Study: Antibacterial Screening

In vitro assays against various Gram-positive and Gram-negative bacteria revealed that the compound exhibited substantial antibacterial activity, comparable to standard antibiotics. The mechanism appears to involve inhibition of bacterial enzyme systems essential for cell wall synthesis .

Molecular Interaction Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to specific biological targets. These studies provide insights into how modifications to the compound's structure might enhance its efficacy or selectivity against particular targets.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct differences in biological activity based on substitution patterns:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide | Lacks bromine at position 6; retains acetophenone | May exhibit different reactivity due to absence of bromine |

| N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide | Substituted with chlorine instead of bromine | Different electronic properties affecting reactivity |

| N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide | No halogen substitutions | Potentially lower reactivity compared to halogenated analogs |

The presence of the bromine atom in this compound enhances its reactivity in substitution reactions and may increase its biological activity compared to its non-brominated or differently substituted analogs.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

*Estimated based on structural similarity.

Key Observations :

- Substituent Effects : The 3-acetylphenyl group in the target compound may offer steric and electronic differences compared to dichlorophenyl (Compound 23) or methoxy-substituted analogs (CAS 1190281-67-4). These substitutions influence solubility, receptor binding, and metabolic stability .

- Bromoindole Core : The 6-bromoindole moiety is conserved across analogs, suggesting its role in π-π stacking or halogen bonding with biological targets .

Pharmacological Activities

Table 2: Reported Bioactivities of Related Acetamides

Implications for Target Compound :

- The bromoindole-acetamide scaffold is versatile, with demonstrated activity across enzyme inhibition, antimicrobial, and anti-inflammatory pathways.

- The 3-acetylphenyl group may enhance blood-brain barrier penetration, making the compound a candidate for neurological targets .

Biological Activity

N-(3-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

- Molecular Formula : C15H14BrN3O

- Molecular Weight : 332.19 g/mol

The presence of the indole moiety is significant, as indole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

1. Anticancer Activity

Several studies have reported on the anticancer properties of indole derivatives, including this compound. For instance, a recent study evaluated various indole derivatives for their antiproliferative effects against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.52 |

| This compound | MCF-7 | 0.34 |

| This compound | HT-29 | 0.86 |

These results indicate that the compound exhibits potent antiproliferative activity, particularly against HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .

2. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays:

| Method | Result |

|---|---|

| DPPH Scavenging Activity | Significant at 100 µg/ml |

| FRAP Assay | Comparable to standard antioxidants |

The compound demonstrated considerable antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

3. Antimicrobial Activity

In addition to its anticancer and antioxidant properties, this compound has shown promising antimicrobial effects. A study examined its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 30 µg/mL |

| K. pneumoniae | 50 µg/mL |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Mechanistic Insights

The mechanism of action for the biological activities of this compound has been explored through various studies:

Anticancer Mechanism

Research indicates that this compound induces apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Molecular docking studies have shown that it interacts with key amino acid residues involved in the catalytic activity of tubulin.

Antioxidant Mechanism

The antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Case Studies

Case Study 1: Indole Derivatives in Cancer Therapy

A study highlighted the effectiveness of indole derivatives, including this compound, in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating significant tumor reduction compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results indicated that it exhibited superior inhibition compared to conventional antibiotics, suggesting its potential role in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 6-bromo-1H-indole with a bromoacetamide derivative (e.g., 2-bromo-N-(3-acetylphenyl)acetamide) in polar aprotic solvents like DMF or DMSO, using a base such as NaH or K₂CO₃ to deprotonate the indole nitrogen. Reaction optimization includes:

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of acetyl (δ ~2.6 ppm for CH₃), bromoindole (δ ~7.2–8.0 ppm aromatic protons), and acetamide (δ ~3.8–4.2 ppm for CH₂) groups via - and -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

- Melting Point Analysis : Compare observed values (e.g., 190–195°C) with literature to assess crystallinity .

Q. What in vitro assays are suitable for evaluating its biological activity, particularly in cancer research?

- Methodological Answer : Prioritize assays targeting apoptosis pathways (e.g., Bcl-2/Mcl-1 inhibition):

- MTT/XTT Assays : Measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining .

- Western Blotting : Assess protein expression (e.g., Bax, Bcl-2) to confirm mechanism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodological Answer :

- Substitution Analysis : Modify the indole’s bromo group (e.g., replace with Cl, NO₂) or the acetylphenyl moiety (e.g., nitro, pyridyl derivatives) to test electronic effects .

- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or oxadiazole groups to enhance binding .

- Docking Studies : Use AutoDock or Schrödinger to predict interactions with Bcl-2/Mcl-1 binding pockets .

Q. What computational methods are recommended to predict its physicochemical properties and pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess stability/reactivity .

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate binding dynamics with target proteins under physiological conditions .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Confirm IC₅₀ values across multiple cell lines (e.g., compare adherent vs. suspension cells) .

- Assay Standardization : Use identical protocols for cell density, serum concentration, and incubation time .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to identify trends .

Q. What crystallographic techniques are critical for elucidating its 3D structure and intermolecular interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.